molecular formula C11H13IO3 B1602911 Ethyl 3-ethoxy-4-iodobenzoate CAS No. 741699-04-7

Ethyl 3-ethoxy-4-iodobenzoate

Cat. No.: B1602911
CAS No.: 741699-04-7
M. Wt: 320.12 g/mol
InChI Key: IZNVUVRUUNUWMI-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.13 . This compound is used in scientific research and is known for its complex structure and diverse applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13IO3/c1-3-14-10-7-8 (5-6-9 (10)12)11 (13)15-4-2/h5-7H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis of Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to ethyl 3-ethoxy-4-iodobenzoate, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles. These heterocycles, including trifluoromethyl-oxazoles and others, are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

  • IR Spectroanalysis of Oxadiazolines Ethyl 3-iodobenzoate, closely related to this compound, is used in the synthesis and IR spectroanalysis of oxadiazolines compounds. It is prepared by reacting 3-iodobenzoic acid with anhydrous ethanol, and its derivatives are confirmed through IR spectroscopy (H. Jun, 2011).

  • Alpha-Acetoxylation of Ketones Iodobenzene-catalyzed alpha-acetoxylation of ketones, a process in which compounds like this compound could be involved, uses diacyloxy(phenyl)-lambda3-iodanes as oxidants. This reaction represents a key method in the alpha-acetoxylation of ketones, providing insights into the synthesis of alpha-acetoxy ketones (Ochiai et al., 2005).

  • Synthesis of Isocoumarins The coupling reaction of o-iodobenzoic acid with terminal alkynes, another reaction related to the chemical class of this compound, is used in the synthesis of isocoumarins. This reaction is carried out using a catalyst system in EtOH and yields 3-substituted isocoumarins (Subramanian et al., 2005).

  • Environmental Behavior and Photocatalytic Profile Ethyl-4-aminobenzoate, structurally similar to this compound, has been studied for its environmental behavior and photocatalytic profile. This study is significant in understanding the environmental fate and transformation products of similar compounds (Li et al., 2017).

Properties

IUPAC Name

ethyl 3-ethoxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNVUVRUUNUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630504
Record name Ethyl 3-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741699-04-7
Record name Ethyl 3-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux 3-hydroxy-4-iodo-benzoic acid (38 g, 144 mmol) and saturated solution of HCl in ethanol (600 mL) overnight. Evaporate the solvent yielding 42 g, 99% of 3-hydroxy -4-iodo-benzoic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 4.36 (q, J=7.1 Hz, 2H), 7.33 (dd, J=8.3 and 2.0 Hz, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H). Add ethyl iodide (33.8 g, 216 mmol) to a solution of 3-hydroxy -4-iodo-benzoic acid ethyl ester (42 g, 144 mmol) and K2CO3 (39.9 g, 288 mmol) in acetonitrile (400 mL) under magnetic stirring. Heat the reaction mixture at 65° C. for 2 hours, allow the mixture to cool and maintain at RT overnight. Evaporate the solvent and add ethyl acetate to the crude. Filter the solid through Celite® and evaporate the solvent. Yield 42 g, 96%. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 1.50 (t, J=7.0 Hz, 3H), 4.16 (q, J=7.0 Hz, 2H), 4.37 (q, J=7.1 Hz, 2H), 7.36 (dd, J=8.1 and 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H).
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
39.9 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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